molecular formula C20H24N2O4S B7704670 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No. B7704670
M. Wt: 388.5 g/mol
InChI Key: FNVTXCKGCWKVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a synthetic compound that was first synthesized in 2009 by a group of researchers led by Dr. K. C. Nicolaou. Since then, it has been the subject of numerous studies, and its properties and potential applications have been extensively researched.

Mechanism of Action

The mechanism of action of 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide involves the inhibition of a specific enzyme called carbonic anhydrase IX (CAIX). This enzyme is overexpressed in many types of cancer cells, and its inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit the growth and proliferation of cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide are primarily related to its inhibition of CAIX. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can have various effects on cancer cells, including a decrease in their proliferation and an increase in their susceptibility to other treatments.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide in lab experiments include its specificity for CAIX and its potential as a cancer treatment. However, its limitations include its complex synthesis, which can make it difficult and expensive to obtain, and its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide. One direction is the development of new and more efficient synthesis methods for the compound. Another direction is the study of its potential applications in other fields, such as neurobiology and immunology. Additionally, further research is needed to fully understand its mechanism of action and its potential as a cancer treatment.

Synthesis Methods

The synthesis of 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide involves several steps, including the reaction of 4-bromoanisole with cyclohexylamine, followed by the reaction of the resulting product with sulfuryl chloride. The resulting sulfonamide is then reacted with 2-methoxybenzylamine to obtain the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide has potential applications in various fields of scientific research. One of its primary uses is in the study of cancer biology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising compound for the development of new cancer treatments.

properties

IUPAC Name

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c23-20(21-16-7-3-1-4-8-16)15-26-18-11-13-19(14-12-18)27(24,25)22-17-9-5-2-6-10-17/h1,3-4,7-8,11-14,17,22H,2,5-6,9-10,15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVTXCKGCWKVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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